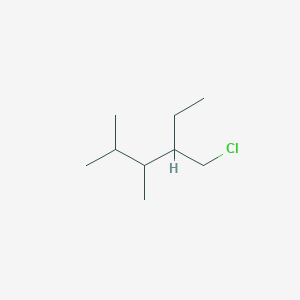
4-(Chloromethyl)-2,3-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2,3-dimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with two methyl groups at the 2 and 3 positions. This compound is part of the broader class of organochlorines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-dimethylhexane typically involves the chloromethylation of 2,3-dimethylhexane. This process can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution of the chloromethyl group onto the hexane backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chloromethyl methyl ether and zinc chloride remains standard, but optimizations in reaction conditions, such as temperature and pressure, are implemented to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chloromethyl group. Common reactions include nucleophilic substitution (S_N2) and elimination (E2) reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction typically involves nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions. The major product formed is the corresponding alcohol or ether.
Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Alcohols and Ethers: Formed via nucleophilic substitution.
Alkenes: Formed via elimination reactions.
Applications De Recherche Scientifique
4-(Chloromethyl)-2,3-dimethylhexane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Chloromethyl Methyl Ether (CMME): Used in similar chloromethylation reactions.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which also contain multiple chlorine atoms and exhibit similar reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-dimethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. Its structure allows for targeted reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
Clé InChI |
CQIPLQOWCHVIGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
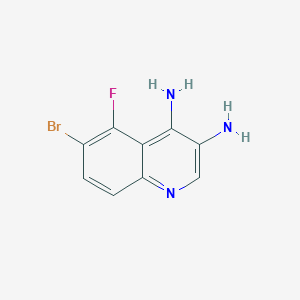
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
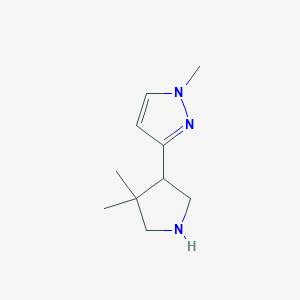
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)

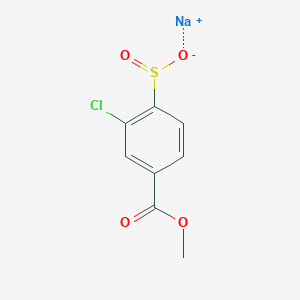
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
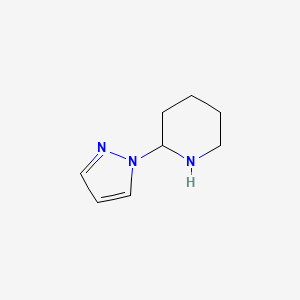
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)


